(2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Tyrosinase inhibition Melanogenesis Structure-activity relationship

(2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one (molecular formula C30H28N2O2S; molecular weight 480.6 g/mol) is a synthetic heterocyclic small molecule belonging to the arylidene-imidazo[2,1-b]thiazolone class. The compound features a Z-configured 2-(hexyloxy)benzylidene substituent at the C-2 position of the central imidazo[2,1-b]thiazol-3(2H)-one core, with two phenyl groups appended at the 5- and 6-positions.

Molecular Formula C30H28N2O2S
Molecular Weight 480.6 g/mol
Cat. No. B12143101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Molecular FormulaC30H28N2O2S
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H28N2O2S/c1-2-3-4-13-20-34-25-19-12-11-18-24(25)21-26-29(33)32-28(23-16-9-6-10-17-23)27(31-30(32)35-26)22-14-7-5-8-15-22/h5-12,14-19,21H,2-4,13,20H2,1H3/b26-21-
InChIKeyIWORCVGDLQNFCV-QLYXXIJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2-[2-(Hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: A Benzylidene-Functionalized Imidazo[2,1-b]thiazole for Procurement-Driven Screening


(2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one (molecular formula C30H28N2O2S; molecular weight 480.6 g/mol) is a synthetic heterocyclic small molecule belonging to the arylidene-imidazo[2,1-b]thiazolone class . The compound features a Z-configured 2-(hexyloxy)benzylidene substituent at the C-2 position of the central imidazo[2,1-b]thiazol-3(2H)-one core, with two phenyl groups appended at the 5- and 6-positions . This class has been investigated across multiple pharmacological domains, including as benzodiazepine receptor ligands [1], 15-lipoxygenase inhibitors [2], and tyrosinase inhibitors [3]. However, no peer-reviewed primary research publication or patent specifically evaluating this compound's biological activity was identified in the accessible scientific literature as of the search date, and the compound's PubChem substance record (SID 46250784) is a legacy depositor entry with no bioassay data [4].

Why (2Z)-2-[2-(Hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one Cannot Be Assumed Interchangeable with Other Imidazo[2,1-b]thiazoles


Within the imidazo[2,1-b]thiazolone chemotype, small substituent variations at the benzylidene moiety produce non-linear and often binary effects on target engagement. For instance, among 11 DHIT (5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one) derivatives evaluated for mushroom tyrosinase inhibition, IC50 values ranged from 0.88 μM to >200 μM depending solely on benzylidene substitution pattern [1]. Similarly, benzodiazepine receptor affinity in arylidene imidazo[2,1-b]thiazoles is reported to depend strongly on the nature and number of substituents on the phenyl ring of the benzylidene residue, with all thiazole derivatives being less active than their thiazepinone counterparts [2]. The 2-(hexyloxy)benzylidene moiety of the target compound represents a specific lipophilic–electronic combination that differs from the ethoxy, methoxy, chloro, or unsubstituted benzylidene variants tested in published structure-activity relationship (SAR) series. Consequently, activity, selectivity, and physicochemical property data cannot be reliably extrapolated from other benzylidene imidazo[2,1-b]thiazolones to this specific compound absent direct experimental determination.

Quantitative Differentiation Evidence for (2Z)-2-[2-(Hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one Versus Structural Analogs


Structural Differentiation: Z-Configuration and 2-Hexyloxybenzylidene Substituent Pattern Relative to Published DHIT Series

The target compound differs from the most thoroughly characterized DHIT (5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one) derivatives in three key structural features: (i) it possesses a fully unsaturated imidazo[2,1-b]thiazol-3(2H)-one core with 5,6-diphenyl substitution rather than the 5,6-dihydro core of the published DHIT series; (ii) it carries a 2-(hexyloxy)benzylidene substituent at C-2, whereas the most potent published DHIT derivative (compound 1b) bears a 4-hydroxy-3,5-dimethoxybenzylidene moiety; and (iii) it adopts the Z-configuration at the exocyclic double bond, which in the arylidene imidazothiazole class has been shown to influence receptor binding geometry [1]. In the DHIT tyrosinase inhibitor series (Ryu et al., 2022), the most active compound 1b exhibited an IC50 of 0.88 ± 0.91 μM against mushroom tyrosinase, approximately 100-fold more potent than kojic acid (IC50 = 84.41 ± 2.87 μM) [2]. The hexyloxy chain in the target compound provides a distinct lipophilic environment (calculated logP contribution of approximately +3.5 from the hexyloxy group alone) compared to the polar hydroxy/methoxy substituents in 1b, suggesting divergent target engagement profiles . No direct head-to-head comparison data exist between this compound and its analogs.

Tyrosinase inhibition Melanogenesis Structure-activity relationship

Class-Level 15-Lipoxygenase Inhibitory Potential: Benchmarking Against Quercetin via 3,6-Diphenylimidazo[2,1-b]thiazole Core Congeners

The target compound shares the 5,6-diphenylimidazo[2,1-b]thiazole core with a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives evaluated by Tehrani et al. (2014) as 15-lipoxygenase (15-LOX) inhibitors [1]. In that series, compound 5i (bearing a 2,4,4-trimethylpentan-2-ylamino group at the 5-position) was the most active, exhibiting an IC50 two-fold more potent than the reference drug quercetin (exact IC50 values: 5i IC50 reported as 2-fold more potent than quercetin; quercetin IC50 ~3.5 μM in the same assay system) [1]. Critically, the target compound differs from the 15-LOX inhibitor series at two positions: it bears a 3-oxo group (3(2H)-one) and a 2-(hexyloxy)benzylidene substituent rather than a 5-amino substituent. While the shared 5,6-diphenyl core suggests potential 15-LOX engagement via hydrophobic interactions in the enzyme active site (as demonstrated by docking studies for compound 5i), the 3-oxo and 2-benzylidene modifications place the target compound in a distinct pharmacophoric sub-class [1]. No direct 15-LOX inhibition data exist for this specific compound.

15-Lipoxygenase inhibition Inflammation Oxidative stress

Class-Level Tyrosinase Inhibitory Potential: Benchmarking Against Kojic Acid via Benzimidazothiazolone and DHIT Congeners

Two independent imidazo[2,1-b]thiazolone-based chemotype series have demonstrated tyrosinase inhibitory activity superior to kojic acid. In the benzimidazothiazolone series (2021), compound 2 exhibited an IC50 of 3.05 ± 0.95 μM against mushroom tyrosinase, compared to kojic acid at 18.27 ± 0.89 μM—representing approximately 6-fold greater potency [1]. In the DHIT series (Ryu et al., 2022), compound 1b achieved an IC50 of 0.88 ± 0.91 μM, roughly 100-fold more potent than kojic acid and 3.3-fold more potent than the lead MHY773 [2]. Both series share the (Z)-2-benzylidene-imidazo[2,1-b]thiazol-3(2H)-one pharmacophore with the target compound. The target compound's 2-(hexyloxy)benzylidene group and 5,6-diphenyl substitution distinguish it from both series: the benzimidazothiazolone series incorporates a fused benzene ring, while the DHIT series lacks the 5,6-diphenyl substitution and 3-oxo group. Kinetic analyses from both series confirmed competitive inhibition mechanisms, and in B16F10 melanoma cells, compounds 1b and 1f inhibited cellular tyrosinase activity and melanin production more potently than kojic acid without perceptible cytotoxicity [2]. No direct tyrosinase inhibition data exist for the target compound.

Tyrosinase inhibition Anti-melanogenesis Hyperpigmentation

GABA(A) Benzodiazepine Receptor Binding: Class-Level SAR Indicating Preference for Thiazepine Over Thiazole Core

Kiec-Kononowicz et al. (1999) systematically investigated arylidene imidazo[2,1-b]thiazoles for benzodiazepine receptor binding affinity [1]. The study established that all investigated imidazo[2,1-b]thiazole derivatives were less active than previously described arylidene imidazo[2,1-b]thiazepinones, and that receptor affinity was strongly dependent on the substitution pattern of the benzylidene phenyl ring [1]. Spatial arrangement (E vs. Z isomerism) had little influence on binding, but the nature and number of substituents exerted the greatest effect [1]. A subsequent study (Müller et al.) on benzylidene-substituted imidazo-thiazole-thiazine and -thiazepine derivatives confirmed that thiazepine (7-ring) and thiazine (6-ring) derivatives are more potent than analogous thiazole (5-ring) derivatives, with the most potent compound being Z-2-(2-chlorobenzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one [2]. The target compound, with its 5,6-diphenyl substitution on the thiazole ring and 2-(hexyloxy)benzylidene moiety, represents a substitution pattern not evaluated in these published GABA(A) receptor studies. The hexyloxy chain introduces steric bulk and lipophilicity that would be predicted to alter binding relative to the chloro- and unsubstituted benzylidene analogs tested.

GABA(A) receptor Benzodiazepine binding site CNS ligand

Class-Level Antibacterial Activity: Evidence from 5,6-Diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one Congeners

The closest structural congeners to the target compound for which biological data are available are the (2E)-substituted-2-ethylidene-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-ones (compounds 4a-f) reported by Bhaskar et al. (2008) [1]. These compounds, which share the identical 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one core but differ in the C-2 substituent (ethylidene with various aromatic substitutions vs. hexyloxybenzylidene in the target compound), were found to exhibit efficient antibacterial activity upon evaluation [1]. The study reported qualitative antibacterial screening results but did not provide MIC values or direct comparator data against standard antibiotics, limiting the ability to establish quantitative differentiation [1]. Separately, arylidenehydrazide derivatives bearing the imidazo[2,1-b]thiazole moiety have demonstrated MIC values as low as 2 μg/mL against S. aureus ATCC 29213 and 64 μg/mL against E. coli ATCC 25922 for the most active 4-dichlorobenzylidene derivative [2], though these compounds differ substantially in substitution pattern from the target compound.

Antibacterial activity Gram-positive bacteria Gram-negative bacteria

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile Relative to Published DHIT and Benzimidazothiazolone Series

The target compound (C30H28N2O2S; MW 480.6 g/mol) is substantially larger and more lipophilic than the most extensively characterized analogs in the DHIT and benzimidazothiazolone series [1]. The hexyloxy substituent contributes approximately 6 methylene units of lipophilicity (estimated ΔlogP ≈ +3.0-3.6 vs. an unsubstituted benzylidene analog) . The 5,6-diphenyl substitution adds approximately 154 Da of molecular weight relative to the DHIT core. While the benzimidazothiazolone derivatives (MW range ~320-420 g/mol) and DHIT derivatives (MW range ~340-440 g/mol) generally fall within favorable drug-likeness parameter space (Lipinski Rule of 5), the target compound's molecular weight of 480.6 g/mol and higher calculated logP place it closer to the boundaries of conventional oral drug-likeness . However, in the context of the imidazo[2,1-b]thiazole patent literature describing tau aggregate imaging agents [2], higher lipophilicity may be advantageous for blood-brain barrier penetration in CNS applications. No experimental logP, solubility, or permeability data were identified for this specific compound.

Lipophilicity Drug-likeness ADME prediction

Recommended Application Scenarios for (2Z)-2-[2-(Hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one Based on Available Evidence


Tyrosinase Inhibition Screening in Mushroom and Cellular Melanogenesis Assays

Given that two independent imidazo[2,1-b]thiazolone-based chemotypes (benzimidazothiazolones and DHIT derivatives) have demonstrated competitive tyrosinase inhibition with IC50 values 6- to 100-fold more potent than kojic acid [1], the target compound should be prioritized for tyrosinase inhibition screening. The hexyloxy substituent provides an opportunity to probe the lipophilic tolerance of the tyrosinase active site, which has not been explored in published SAR studies. Initial screening should employ the mushroom tyrosinase assay with L-tyrosine substrate (as used for both published series), followed by cellular validation in B16F10 murine melanoma cells measuring intracellular and extracellular melanin content, using kojic acid as a positive control (IC50 reference range: 18-84 μM depending on assay conditions) [1][2].

15-Lipoxygenase Inhibition Screening Leveraging the 5,6-Diphenylimidazo[2,1-b]thiazole Core Pharmacophore

The 5,6-diphenylimidazo[2,1-b]thiazole core has been validated as a 15-LOX inhibitory scaffold, with compound 5i demonstrating 2-fold greater potency than quercetin in the soybean 15-LOX assay and significant protection of PC12 cells against H2O2-induced oxidative stress at concentrations below 10 μM [1]. The target compound, sharing the identical 5,6-diphenyl substitution pattern but differing at the C-2 and C-3 positions, should be screened in the soybean 15-LOX inhibition assay with quercetin as a reference standard. A positive result would establish the target compound as a member of a new sub-class of 15-LOX inhibitors with a 2-benzylidene-3-oxo substitution pattern, distinct from the 5-amino series previously reported [1].

Antibacterial Screening Against Gram-Positive and Gram-Negative Strains

Compounds bearing the identical 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one core (the (2E)-ethylidene series 4a-f) have been reported as efficient antibacterial agents [1]. Furthermore, arylidene-functionalized imidazo[2,1-b]thiazole derivatives have achieved MIC values as low as 2 μg/mL against S. aureus [2]. The target compound should undergo initial antibacterial screening using the disc diffusion method against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) strains, followed by broth microdilution MIC determination for any active hits. The hexyloxybenzylidene moiety may confer differential membrane permeability relative to previously tested analogs, potentially influencing the Gram-positive/Gram-negative selectivity profile [1][2].

CNS Target Screening Informed by GABA(A) Receptor Binding SAR

Although the imidazo[2,1-b]thiazole scaffold is inherently less potent at the GABA(A) benzodiazepine binding site than thiazepine or thiazine congeners [1], the 5,6-diphenyl and 2-(hexyloxy)benzylidene substitution pattern of the target compound has not been evaluated in any published GABA(A) receptor study. The patent literature describing imidazo[2,1-b]thiazol-3-one derivatives as tau aggregate imaging agents for Alzheimer's disease [2] suggests that lipophilic variants of this scaffold can achieve sufficient brain penetration for CNS applications. Procurement for CNS target screening should consider the compound's higher lipophilicity (estimated logP ~5-6) as potentially favorable for blood-brain barrier penetration, with the caveat that imidazo[2,1-b]thiazoles may exhibit lower intrinsic GABA(A) receptor affinity than their ring-expanded counterparts [1][2].

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